molecular formula C23H20ClN5O2 B11452004 7-(4-chlorophenyl)-8-(2,5-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-chlorophenyl)-8-(2,5-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11452004
M. Wt: 433.9 g/mol
InChI Key: MVLSYGPGWMVCRU-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a dimethylimidazopurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(4-CHLOROPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 7-(4-FLUOROPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-8-(2,5-DIMETHYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20ClN5O2

Molecular Weight

433.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-6-(2,5-dimethylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H20ClN5O2/c1-13-5-6-14(2)17(11-13)29-18(15-7-9-16(24)10-8-15)12-28-19-20(25-22(28)29)26(3)23(31)27(4)21(19)30/h5-12H,1-4H3

InChI Key

MVLSYGPGWMVCRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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